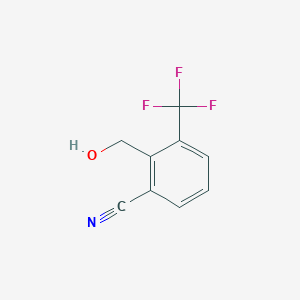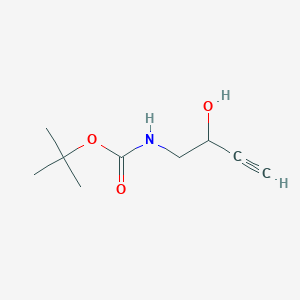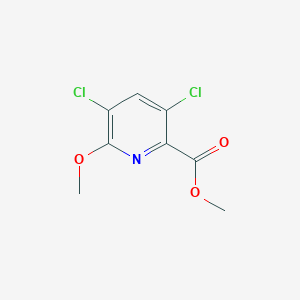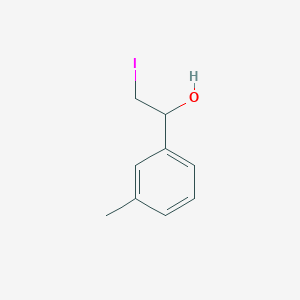
KadcoccitoneC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KadcoccitoneC is a lanostane-type triterpenoid compound isolated from the stems of the plant Kadsura coccinea. This plant belongs to the Schisandraceae family, which is known for its diverse and bioactive triterpenoids. This compound has garnered interest due to its unique structural features and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
KadcoccitoneC is typically isolated from the stems of Kadsura coccinea using a high-performance liquid chromatography (HPLC) and ultraviolet (UV) guided approach. The structural determination of this compound involves extensive spectroscopic analysis coupled with quantum chemical calculations .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through phytochemical extraction from Kadsura coccinea, which is grown in specific regions of China .
化学反応の分析
Types of Reactions
KadcoccitoneC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
KadcoccitoneC has several scientific research applications, including:
作用機序
The mechanism of action of KadcoccitoneC involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that this compound exerts its effects by modulating cellular signaling pathways and interacting with key enzymes and receptors involved in various biological processes .
類似化合物との比較
Similar Compounds
Kadcoccitane A-D: These are other lanostane-type triterpenoids isolated from Kadsura coccinea with similar structural features.
Neokadcoccitane A: Another triterpenoid from the same plant, possessing an aromatic ring and extended π-conjugated systems.
Kadlongilactones A and B: These compounds have α, β, γ, δ-unsaturated lactone moieties and are potent inhibitors of certain cancer cell lines.
Uniqueness
KadcoccitoneC stands out due to its unique structural configuration and the presence of extended π-conjugated systems, which are not commonly found in other lanostane triterpenoids from the Schisandraceae family .
特性
分子式 |
C30H44O5 |
|---|---|
分子量 |
484.7 g/mol |
IUPAC名 |
(Z,6R)-6-[(1R,2S,7R,10S,11S,16S,17R)-16-hydroxy-2,6,6,11,15-pentamethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,16]octadec-14-en-14-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O5/c1-17(9-8-10-18(2)24(32)33)20-13-15-27(6)22-12-11-21-26(4,5)23(31)14-16-28(21,7)30(22)25(35-30)29(27,34)19(20)3/h10,17,21-22,25,34H,8-9,11-16H2,1-7H3,(H,32,33)/b18-10-/t17-,21+,22+,25-,27+,28+,29+,30+/m1/s1 |
InChIキー |
SWHVBJSUQVPDRE-QONYTMMOSA-N |
異性体SMILES |
CC1=C(CC[C@@]2([C@]1([C@@H]3[C@]4([C@H]2CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O3)O)C)[C@H](C)CC/C=C(/C)\C(=O)O |
正規SMILES |
CC1=C(CCC2(C1(C3C4(C2CCC5C4(CCC(=O)C5(C)C)C)O3)O)C)C(C)CCC=C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13085655.png)

![1-([1,1'-Biphenyl]-4-yl)-2,2-dicyclohexylethanone](/img/structure/B13085663.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13085665.png)
![2-{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13085666.png)


![tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13085705.png)

![1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7'-fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]](/img/structure/B13085721.png)



![N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride](/img/structure/B13085753.png)
